molecular formula C9H14O3 B11824701 Methyl 2-ethoxycyclopent-1-ene-1-carboxylate

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate

Cat. No.: B11824701
M. Wt: 170.21 g/mol
InChI Key: KJMKDMJQYRHAJL-UHFFFAOYSA-N
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Description

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxycyclopent-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-ethoxycyclopent-1-ene-1-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ethoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved may include interactions with enzymes or receptors in biological systems, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclopent-1-ene-1-carboxylate
  • Ethyl 2-oxocyclopentanecarboxylate
  • Methyl 1-cyclopentene-1-carboxylate

Uniqueness

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Biological Activity

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H14O3
  • Molecular Weight : 174.21 g/mol

The compound features a cyclopentene ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Cytotoxicity : Some derivatives of cyclopentene carboxylates have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Table 2: Pharmacokinetic Properties

ParameterValueReference
SolubilityModerate
BioavailabilityHigh
Half-life3 hours

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL.
  • Anti-inflammatory Research :
    • In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages, suggesting a potential role in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    • A study involving various cancer cell lines (e.g., breast and prostate cancer) reported IC50 values in the micromolar range, indicating promising anticancer activity.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-ethoxycyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-8-6-4-5-7(8)9(10)11-2/h3-6H2,1-2H3

InChI Key

KJMKDMJQYRHAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CCC1)C(=O)OC

Origin of Product

United States

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